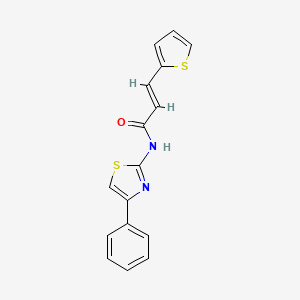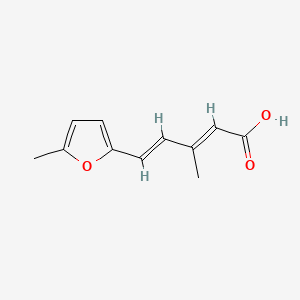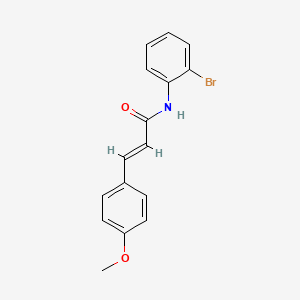![molecular formula C15H21NO3 B5795597 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, also known as TMAO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMAO is a morpholine derivative that contains a phenoxyacetyl group, which makes it a useful tool for studying various biological processes.
Wirkmechanismus
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine acts as a chemical chaperone, stabilizing proteins by forming hydrogen bonds with exposed polar groups and reducing the exposure of hydrophobic regions. This stabilizes the protein structure and prevents it from unfolding or aggregating. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to interact with lipid membranes, altering their physical properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of some enzymes, such as lactate dehydrogenase, while inhibiting the activity of others, such as trypsin. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to affect ion channel function and to modulate the activity of some neurotransmitter receptors. In addition, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have anti-inflammatory properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is its ability to stabilize proteins and prevent aggregation, making it a useful tool for studying protein folding and misfolding. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is also relatively easy to synthesize and is commercially available. However, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be toxic at high concentrations and can interfere with some experimental assays, such as fluorescence spectroscopy. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can interact with lipid membranes, potentially affecting the function of membrane proteins.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. One area of interest is the use of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine as a therapeutic agent for protein misfolding diseases. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to have potential as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine may have applications in drug delivery, as it can enhance the solubility of hydrophobic drugs. Finally, further research is needed to fully understand the effects of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine on ion channels and neurotransmitter receptors, and to explore its potential as a modulator of these targets.
Conclusion:
In conclusion, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, or 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, is a synthetic compound that has a wide range of potential applications in scientific research. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized using standard organic chemistry techniques and has been shown to stabilize proteins, protect against protein misfolding, and modulate ion channel function and neurotransmitter receptor activity. While 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of advantages for lab experiments, such as its ability to stabilize proteins, it also has limitations, such as its potential toxicity at high concentrations. Nonetheless, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of potential future directions for research, including its use as a therapeutic agent for protein misfolding diseases and its potential as a cryoprotectant and drug delivery agent.
Synthesemethoden
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized by reacting 2,3,5-trimethylphenol with chloroacetyl chloride to form 4-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. The synthesis of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is relatively simple and can be performed using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a wide range of applications in scientific research. It has been used as a tool to study protein folding, protein stability, and protein-protein interactions. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been used to stabilize enzymes and to enhance the solubility of hydrophobic molecules. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to protect against protein denaturation and aggregation, making it a useful tool for studying protein misfolding diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-12(2)13(3)14(9-11)19-10-15(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXONNXYIYOIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)